molecular formula C20H13Cl2N3O B3482299 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone

2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone

Cat. No. B3482299
M. Wt: 382.2 g/mol
InChI Key: IINRCVNQXLLIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity. The EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR tyrosine kinase domain and prevents the phosphorylation of its substrates, leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation, migration, and survival, and induction of apoptosis in cancer cells that depend on EGFR signaling for their growth.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments. 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been used in preclinical studies to evaluate the potential of EGFR inhibition as a therapeutic strategy for cancer.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages as a tool compound for scientific research. It is highly selective for EGFR tyrosine kinase activity, with little or no effect on other receptor tyrosine kinases. It is also relatively stable and can be stored for extended periods of time without degradation. However, 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has some limitations as well. It is not a clinically approved drug and has not been extensively tested for its safety and toxicity in humans. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions used.

Future Directions

For research include the development of EGFR inhibitors that can overcome resistance mechanisms, such as mutations in the EGFR kinase domain or activation of alternative signaling pathways. Another direction is the investigation of the role of EGFR signaling in non-cancerous diseases, such as neurodegenerative disorders and inflammatory diseases. 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone and its derivatives will continue to be valuable tools for scientific research in these areas.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively used as a tool compound in scientific research to investigate the role of EGFR signaling in various cellular processes. It has been shown to selectively inhibit EGFR tyrosine kinase activity with an IC50 value of 3 nM, while having little or no effect on other receptor tyrosine kinases. 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been used to study the downstream signaling pathways activated by EGFR, such as the Ras/MAPK and PI3K/Akt pathways, and their roles in cell proliferation, migration, and survival.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c1-12-8-9-23-18(10-12)25-19(14-7-6-13(21)11-16(14)22)24-17-5-3-2-4-15(17)20(25)26/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINRCVNQXLLIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.